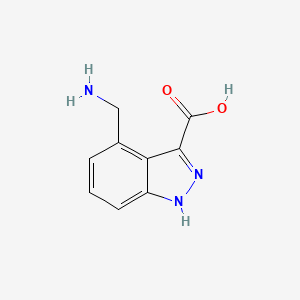

4-(Aminomethyl)-1H-indazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

4-(aminomethyl)-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C9H9N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,4,10H2,(H,11,12)(H,13,14) |

InChI Key |

KQDNQXSQFVMTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzylamine with glyoxylic acid, followed by reduction and cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halides and alkylating agents are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 4-(aminomethyl)-1H-indazole-3-carboxylic acid are being investigated for their efficacy in treating conditions associated with defective nicotinic acetylcholine receptors, such as Alzheimer's disease and schizophrenia. A notable study highlights the synthesis of bicyclic indazole amides that act as agonists or partial agonists of the nicotinic α-7 receptor, which plays a crucial role in cognitive functions and neuroprotection .

- Case Study : The compound N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide HCl salt has shown promise in preclinical models for treating Alzheimer's disease, demonstrating significant neuroprotective effects and cognitive enhancement .

Antitumor Activity

The compound is also being explored for its antitumor properties. Recent studies have synthesized various indazole derivatives that exhibit potent inhibitory activity against specific cancer targets, such as Polo-like kinase 4 (PLK4). For instance, the compound CFI-400945 was identified as an effective inhibitor of tumor growth in colon cancer models .

- Case Study : A series of indazole derivatives were tested against PLK4, revealing several compounds with single-digit nanomolar inhibition rates, indicating their potential as therapeutic agents in oncology .

Synthesis Techniques

The synthesis of this compound has been optimized through various methodologies. Notably, a multigram scale synthesis has been developed that allows for efficient production of this compound and its derivatives .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Amide coupling | >100% | DMF at 0 °C |

| Alkylation | 94% | Overnight stirring at 0 °C |

This table summarizes key synthetic approaches that have been employed to produce the compound efficiently.

Broader Implications

The applications of this compound extend beyond just pharmacological uses. Its structural framework serves as a versatile scaffold for developing new drugs targeting various biological pathways. The ongoing research into its derivatives continues to unveil new potential applications across different therapeutic areas.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of indazole derivatives are highly dependent on substituent type and position. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparisons

Biological Activity

4-(Aminomethyl)-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in the realm of cancer research. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an indazole ring system, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. The compound has been evaluated for its efficacy against various cancer cell lines:

- K562 Cell Line : In one study, derivatives of indazole, including this compound, exhibited significant inhibitory effects on the K562 cell line with an IC50 value of approximately 5.15 µM . This suggests a promising selectivity for cancer cells over normal cells (IC50 for HEK-293 cells was 33.2 µM ) .

- Mechanism of Action : The compound was shown to induce apoptosis in K562 cells through modulation of apoptotic pathways, specifically by inhibiting Bcl-2 family members and activating the p53/MDM2 pathway. This results in increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins .

Inhibition of Kinases

Indazole derivatives have also demonstrated inhibitory activity against various kinases involved in cancer progression:

- Pim Kinases : A related compound demonstrated strong inhibition against Pim-1, Pim-2, and Pim-3 kinases with IC50 values ranging from 0.4 nM to 1.1 nM , indicating potent biochemical activity that could be leveraged for therapeutic applications .

Table 1: Biological Activity Data

Case Studies

Several case studies have illustrated the effectiveness of indazole derivatives in preclinical models:

- Case Study 1 : A study involving a series of indazole derivatives showed that compounds similar to this compound could significantly inhibit tumor growth in mouse models of colon cancer, demonstrating their potential as clinical candidates .

- Case Study 2 : Another investigation into the pharmacological profiles of indazole compounds revealed their ability to modulate key signaling pathways involved in tumorigenesis, further supporting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 4-(Aminomethyl)-1H-indazole-3-carboxylic acid?

The compound can be synthesized via condensation reactions under acidic conditions. A typical procedure involves refluxing precursors like 3-formyl-1H-indazole-2-carboxylic acid with aminothiazol-4(5H)-one derivatives in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by filtration and recrystallization from a DMF/acetic acid mixture to isolate the product .

Q. How can reaction conditions be optimized to improve purity?

Key parameters include:

- Reagent stoichiometry : Use a 10% molar excess of the aldehyde precursor (e.g., 3-formyl-1H-indazole-2-carboxylic acid) to drive the reaction to completion .

- Recrystallization : Purify the product using acetic acid or DMF/acetic acid mixtures to remove unreacted starting materials .

- Reaction time : Monitor reaction progress via TLC; extended reflux times (up to 5 hours) may enhance yield but risk decomposition .

Q. What safety protocols are recommended during synthesis?

- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.

- Handle acetic acid in a fume hood due to its corrosive vapors.

- Dispose of waste through certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How do different condensation methods (e.g., Method A vs. B) affect product yield and byproduct formation?

- Method A : Uses 2-aminothiazol-4(5H)-one and sodium acetate in acetic acid. Yields crystalline products but may generate thiourea-derived byproducts.

- Method B : Incorporates chloroacetic acid, which accelerates cyclization but requires careful pH control to avoid side reactions. Comparative studies suggest Method A is preferable for scalability, while Method B offers faster kinetics .

Q. What computational approaches are used to study binding interactions of this compound?

Molecular docking (e.g., using AMBER 16 with GAFF force fields) and MD simulations can predict binding affinities to targets like urokinase-type plasminogen activator (PDB ID: 3KGP). Parameterize the ligand with antechamber and validate predictions via in vitro assays (e.g., surface plasmon resonance) .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Modify functional groups systematically:

- Replace the carboxylic acid with esters (e.g., methyl ester) to assess solubility effects.

- Substitute the aminomethyl group with bulkier alkyl chains to probe steric hindrance. Synthesize derivatives using methods analogous to those in and screen for biological activity .

Analytical and Mechanistic Questions

Q. What analytical techniques confirm the identity and purity of the compound?

- Exact Mass Spectrometry : Compare experimental mass (e.g., 363.0833812 for C15H13N3O6S derivatives) with theoretical values .

- NMR : Analyze 1H/13C spectra to verify indazole ring protons (δ 7.2–8.5 ppm) and carboxylic acid groups (broad peak at δ 12–13 ppm).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity (>98%) and detect impurities like 1H-Indazole-3-carboxylic acid .

Q. How can researchers address contradictions between computational predictions and experimental binding data?

Q. What mechanistic insights explain the reactivity of this compound in condensation reactions?

The aminomethyl group acts as a nucleophile, attacking the electrophilic aldehyde carbon of 3-formyl-1H-indazole-2-carboxylic acid. Acetic acid catalyzes proton transfer, while sodium acetate maintains a mildly acidic pH to stabilize intermediates. Kinetic studies suggest a second-order dependence on aldehyde and amine concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.